Acylation Efficiency: Dipeptide vs. Monomeric Thr(Psi(Me,Me)pro) Incorporation
The primary procurement rationale for the dipeptide Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is to avoid the need to acylate a monomeric pseudoproline. Studies on the structurally analogous monomer Fmoc-Thr(Psi(Me,Me)pro)-OH reveal that its acylation is problematic. To achieve acceptable yields, the monomer often requires a double coupling protocol or elevated temperatures, in stark contrast to the efficient single coupling expected for the pre-formed dipeptide [1].
| Evidence Dimension | Required Coupling Protocol for Complete Acylation |
|---|---|
| Target Compound Data | Single coupling (standard protocol) |
| Comparator Or Baseline | Fmoc-Thr(Psi(Me,Me)pro)-OH monomer |
| Quantified Difference | Single coupling (standard) vs. Requirement for double coupling or 40 °C |
| Conditions | Standard Fmoc/tBu SPPS on model difficult sequences |
Why This Matters
The dipeptide eliminates the risk of incomplete couplings, which lead to deletion sequences and lower crude peptide purity, thereby reducing purification time and cost.
- [1] Iris Biotech. (2023). Acylation Efficiencies on Ser and Thr Pseudoproline Monomers. Blog Post. View Source
